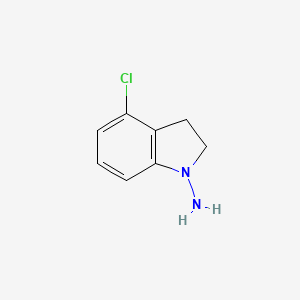

1H-Indol-1-amine,4-chloro-2,3-dihydro-

CAS No.:

Cat. No.: VC16490795

Molecular Formula: C8H9ClN2

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClN2 |

|---|---|

| Molecular Weight | 168.62 g/mol |

| IUPAC Name | 4-chloro-2,3-dihydroindol-1-amine |

| Standard InChI | InChI=1S/C8H9ClN2/c9-7-2-1-3-8-6(7)4-5-11(8)10/h1-3H,4-5,10H2 |

| Standard InChI Key | IPXSTUAVYOBPIM-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C2=C1C(=CC=C2)Cl)N |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic name 1H-Indol-1-amine,4-chloro-2,3-dihydro- corresponds to a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrolidine ring, with the following substituents:

-

Chlorine at position 4 of the benzene ring.

-

Amine group (-NH2) at position 1 of the pyrrolidine ring.

-

Partial saturation at the 2,3-positions, forming a dihydroindole scaffold.

The molecular formula is C8H7ClN2, with a molecular weight of 168.61 g/mol. The structure is illustrated below:

Spectroscopic Characterization

While direct spectroscopic data for 1H-Indol-1-amine,4-chloro-2,3-dihydro- is limited, analogous dihydroindole derivatives exhibit characteristic signals in nuclear magnetic resonance (NMR) and mass spectrometry (MS):

-

1H NMR: Protons on the saturated C2 and C3 positions resonate as multiplet signals between δ 2.5–3.5 ppm .

-

13C NMR: The carbonyl carbon (if present) appears near δ 170 ppm, while aromatic carbons range from δ 110–140 ppm .

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of 1H-Indol-1-amine,4-chloro-2,3-dihydro- can be inferred from methodologies used for analogous dihydroindoles :

Cyclocondensation of Anthranilamides

Reaction of 4-chloroanthranilamide with aldehydes or ketones under acidic conditions yields dihydroindole intermediates. For example, using p-toluenesulfonic acid (p-TSA) in acetonitrile at reflux facilitates cyclization :

Reductive Amination

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in water .

-

Stability: The dihydroindole scaffold is prone to oxidation, necessitating storage under inert atmospheres .

Thermal Properties

Applications in Drug Discovery

Lead Compound for Antibacterial Agents

The structural similarity to quinazolinone-indole hybrids supports its exploration as a biofilm inhibitor or antitubercular agent .

Intermediate for Functionalized Indoles

The amine group enables further derivatization, such as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume